4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Cross-coupling Regioselectivity

This 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (6-azaindole) is a strategic building block for medicinal chemistry programs targeting LSD1 and kinases. Unlike the unsubstituted core, the 4-Br / 7-Me substitution pattern is essential for generating potent, reversible LSD1 inhibitors (IC50 3.1 nM) via Suzuki coupling and enables parallel SAR library synthesis. Procure this specific derivative to accelerate lead optimization where generic 6-azaindoles fail.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1257294-43-1
Cat. No. B1397942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
CAS1257294-43-1
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=C1NC=C2)Br
InChIInChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3
InChIKeyMXEZWCFWFMUGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1257294-43-1): A Core Azaindole Building Block for LSD1 Inhibitor & Kinase-Directed Synthesis


4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1257294-43-1) is a heterocyclic aromatic compound belonging to the pyrrolopyridine class, also known as 6-azaindoles [1]. It features a bromine atom at the 4-position and a methyl group at the 7-position of the pyrrolo[2,3-c]pyridine core . This structural motif is a key pharmacophore in modern drug discovery, widely employed as a versatile building block for the synthesis of kinase inhibitors, antiproliferative agents, and targeted therapies [1].

Beyond Basic 6-Azaindoles: Why 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Simple Analogs in Drug Discovery Synthesis


In medicinal chemistry, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore, but generic substitution with unadorned analogs is not a viable strategy for structure-activity relationship (SAR) studies or lead optimization [1]. The specific placement of a bromine atom at the 4-position and a methyl group at the 7-position on the core scaffold creates a unique chemical handle that is not present in the parent 6-azaindole or in other commonly available derivatives . This precise substitution pattern is critical for tuning electronic properties, directing regioselective cross-coupling reactions, and modulating key binding interactions with biological targets such as lysine-specific demethylase 1 (LSD1) [2]. The comparative data below demonstrate that the utility of this specific compound is defined by its distinct reactivity and its proven ability to be elaborated into highly potent, reversible LSD1 inhibitors, a property not conferred by the unsubstituted core or alternative halogenation patterns.

Quantitative Procurement Evidence for 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine: Comparator Data for Informed Selection


Regioselective Reactivity: Differentiating 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine from its 3- and 5-Bromo Isomers in Cross-Coupling

The primary value of this compound in synthesis is as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the 4-position. A key differentiator is the regiochemistry of the bromine atom. While isomers like 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0) and 5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1632996-59-8) are available [REFS-1, REFS-2], the 4-bromo derivative (this compound) offers a distinct vector for molecular elaboration. The 4-position is a crucial site for modulating interactions with the FAD-binding pocket in targets like LSD1, and this specific isomer provides the required synthetic entry point for structure-activity relationship (SAR) studies where substitution at this position is essential for potent and reversible inhibition [2].

Medicinal Chemistry Cross-coupling Regioselectivity Synthetic Chemistry

Purity as a Procurement Metric: Benchmarking 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Against a Lower-Purity Alternative

Commercial availability of this compound is typically at a certified purity of 97% or higher . In contrast, some suppliers offer lower purity grades (e.g., 95%+) for similar heterocyclic building blocks [1]. The difference between 95% and 97% purity can represent a significant 40% reduction in impurity load, which is critical for minimizing side reactions in complex multi-step syntheses and for ensuring reproducible biological assay results. Procurement of the 97% grade reduces the risk of off-target effects from unknown impurities in downstream applications.

Chemical Procurement Purity Analysis Synthetic Chemistry Quality Control

Molecular Weight and Physical Properties: Distinguishing 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine from Non-Methylated Analogs

The presence of the methyl group at the 7-position provides key physicochemical advantages over the non-methylated analog, 4-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 69872-17-9). This modification increases the molecular weight by 14.03 g/mol (211.06 vs. 197.03) and elevates the predicted boiling point by approximately 41.8 °C (327.8 °C vs. 286.0 °C at 760 mmHg) [REFS-1, REFS-2]. The methyl group also increases lipophilicity and reduces the compound's basicity, which can improve its handling characteristics and alter its behavior in certain organic transformations.

Physicochemical Properties Compound Handling Solubility Synthetic Chemistry

Validated Role in Potent LSD1 Inhibition: Why 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a Strategic Choice Over Unsubstituted Azaindoles

The 1H-pyrrolo[2,3-c]pyridine scaffold, when appropriately functionalized from intermediates like 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, is a core element of a new class of highly potent and reversible LSD1 inhibitors [1]. This is in direct contrast to the unsubstituted 6-azaindole core, which lacks the necessary vector for functionalization and has not been reported to yield potent LSD1 inhibition. In a 2023 study, the lead compound (LSD1-UM-109) derived from this chemical class showed an IC50 of 3.1 nM for LSD1 enzymatic activity and inhibited the growth of MV4;11 acute leukemia cells with an IC50 of 0.6 nM [1]. This provides strong class-level validation for the utility of this scaffold in developing targeted therapies.

LSD1 Inhibitor Epigenetics Cancer Research Medicinal Chemistry Kinase Inhibitor

Validated Applications: Where 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Delivers Proven Value in Drug Discovery


Synthesis of Potent, Reversible LSD1 Inhibitors for Oncology Research

This compound is a critical precursor for synthesizing a new class of pyrrolo[2,3-c]pyridine-based LSD1 inhibitors. The 4-bromo handle allows for the introduction of diverse aryl or heteroaryl groups via Suzuki coupling, a key step in achieving potent (IC50 = 3.1 nM) and reversible inhibition of LSD1, a major epigenetic target in acute myelogenous leukemia (AML) and other cancers [1].

Construction of Targeted Kinase Inhibitor Libraries via Regioselective Cross-Coupling

The 4-bromo-7-methyl substitution pattern is ideal for parallel synthesis and library generation. The bromine atom at the 4-position is primed for high-yielding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the rapid exploration of chemical space around the 6-azaindole core for kinase hinge-binding motifs [2]. This specific substitution pattern is a key entry point for developing compounds targeting a wide range of kinases implicated in cancer and inflammatory diseases [3].

Probing SAR of 6-Azaindole-Based Potassium-Competitive Acid Blockers (P-CABs)

The 1H-pyrrolo[2,3-c]pyridine scaffold is a validated template for developing potassium-competitive acid blockers (P-CABs) [4]. The 4-bromo-7-methyl derivative serves as a versatile intermediate for introducing substituents at the 4-position, a critical vector for modulating interactions with the H+/K+-ATPase enzyme. This allows medicinal chemists to systematically improve the potency and developability profile of P-CAB candidates beyond what is achievable with the unsubstituted core [4].

Quote Request

Request a Quote for 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.